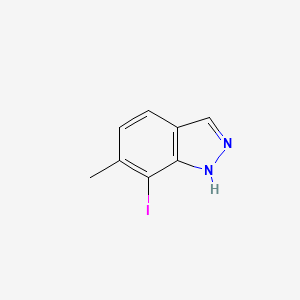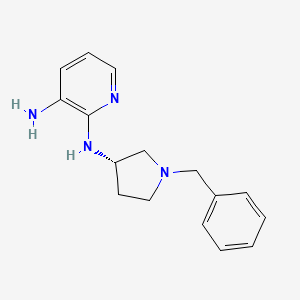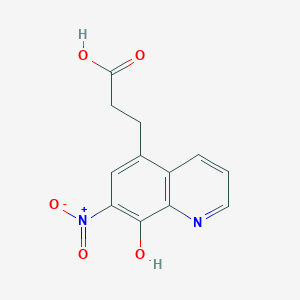
1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom attached to the indole ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one typically involves the bromination of an indole precursor followed by a series of organic reactions to introduce the methylpropanone group. One common synthetic route includes:
Bromination: The indole precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the indole ring.
Alkylation: The brominated indole is then subjected to alkylation reactions to introduce the methylpropanone group. This can be achieved using reagents like methyl iodide and a base such as potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium thiolate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its indole core, which is a common motif in many biologically active molecules.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its reactive bromine atom and indole structure.
Mechanism of Action
The mechanism by which 1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing molecular recognition processes. The indole ring can engage in π-π interactions, further affecting its binding affinity and specificity.
Comparison with Similar Compounds
1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one can be compared with other brominated indoles and indole derivatives:
1-(3-Bromo-1H-indol-3-yl)-2-methylpropan-1-one: Similar structure but with the bromine atom at a different position, leading to different reactivity and properties.
1-(3-Chloro-1H-indol-4-yl)-2-methylpropan-1-one: Chlorine instead of bromine, which can affect the compound’s reactivity and interactions due to the different electronegativity and size of the halogen atoms.
1-(3-Bromo-1H-indol-4-yl)-2-ethylpropan-1-one: Variation in the alkyl group, which can influence the compound’s physical properties and reactivity.
Properties
Molecular Formula |
C12H12BrNO |
|---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
1-(3-bromo-1H-indol-4-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H12BrNO/c1-7(2)12(15)8-4-3-5-10-11(8)9(13)6-14-10/h3-7,14H,1-2H3 |
InChI Key |
GANNJBJRCNZPDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C2C(=CC=C1)NC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853715.png)


![2-(4-Chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11853730.png)
![3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11853736.png)

![4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B11853748.png)







